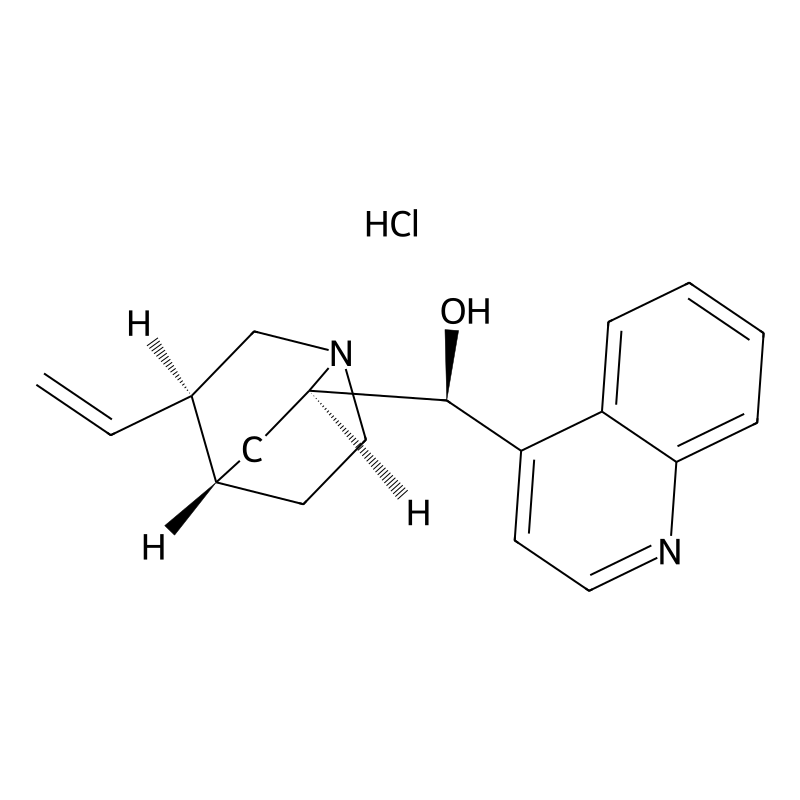

Cinchonine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiparasitic and Antimicrobial Studies:

Cinchonine hydrochloride exhibits antimalarial activity, historically playing a role in the development of quinine, a well-known antimalarial drug []. Researchers have investigated its effects on various parasitic organisms, including bird malaria parasites [, ]. Additionally, studies have explored its antibacterial and antifungal properties against specific bacterial and fungal strains [].

Investigating Cellular Processes:

Cinchonine hydrochloride serves as a research tool to study various cellular processes. Its ability to induce endoplasmic reticulum (ER) stress makes it valuable in exploring cell death pathways in cancer cells []. Additionally, researchers have employed it to investigate the signaling pathways involved in diverse cellular activities [].

Cinchonine hydrochloride is a chemical compound derived from the bark of the Cinchona tree, which is known for its medicinal properties, particularly in treating malaria. The molecular formula for cinchonine hydrochloride is , with a molecular weight of approximately 330.85 g/mol. This compound is classified as an alkaloid and exhibits a complex stereochemistry with five defined stereocenters, contributing to its unique biological activities and chemical reactivity .

- Information on the specific hazards of cinchonine hydrochloride is limited.

- However, cinchonine itself can be toxic and cause side effects like nausea, dizziness, and seizures in high doses [].

- As a general precaution, researchers should always handle unknown compounds with appropriate personal protective equipment and consult safety data sheets (SDS) when available.

Cinchonine hydrochloride possesses several notable biological activities. It functions as a GLP-1 receptor agonist, suggesting potential applications in treating obesity and type 2 diabetes . Furthermore, it has been found to increase the efficacy of doxorubicin, mitoxantrone, and vincristine against multidrug-resistant cancer cell lines by restoring their cytotoxicity . This property positions cinchonine hydrochloride as a promising candidate in cancer therapy.

The synthesis of cinchonine hydrochloride typically involves extracting alkaloids from the Cinchona bark or employing synthetic routes starting from simpler organic compounds. One common method includes the transformation of strictosidine through hydrolysis and decarboxylation to yield corynantheal, which can be further modified to produce cinchonine . Advanced synthetic techniques may also utilize bioinspired oxidative rearrangements for more efficient production .

Cinchonine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: Primarily used in antimalarial treatments and as an adjunct in cancer therapy.

- Organic Chemistry: Serves as a catalyst in asymmetric synthesis processes.

- Biotechnology: Explored for potential applications in metabolic disorders due to its GLP-1 receptor activity .

Studies have demonstrated that cinchonine hydrochloride can significantly influence drug interactions within biological systems. For instance, it enhances the accumulation of chemotherapeutic drugs in resistant cancer cells, indicating potential for overcoming drug resistance mechanisms . Additionally, its interactions with cyclodextrins improve solubility and stability in pharmaceutical formulations .

Cinchonine hydrochloride has structural and functional similarities with several other alkaloids. Key compounds include:

- Quinine: Another alkaloid from the Cinchona bark, primarily used as an antimalarial agent. Quinine is structurally similar but differs in stereochemistry and some pharmacological effects.

- Cinchonidine: A stereoisomer of cinchonine that exhibits distinct biological properties and is also utilized in asymmetric synthesis.

- Morphine: While not directly related to cinchonine's structure, morphine's alkaloid nature allows for comparisons in terms of pharmacological effects.

Comparison TableCompound Structure Similarity Primary Use Unique Features Cinchonine High Antimalarial, Cancer therapy Modulates drug resistance Quinine High Antimalarial Stronger historical use; different side effects Cinchonidine High Asymmetric synthesis Different stereochemistry; unique catalytic properties Morphine Moderate Pain relief Opioid receptor activity; different mechanism of action

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Cinchonine | High | Antimalarial, Cancer therapy | Modulates drug resistance |

| Quinine | High | Antimalarial | Stronger historical use; different side effects |

| Cinchonidine | High | Asymmetric synthesis | Different stereochemistry; unique catalytic properties |

| Morphine | Moderate | Pain relief | Opioid receptor activity; different mechanism of action |

Cinchonine hydrochloride stands out due to its dual role as both a therapeutic agent and a catalyst in organic reactions, making it a valuable compound in both medicinal chemistry and pharmaceuticals.

Cinchonine hydrochloride typically presents as a crystalline powder with a characteristic white to almost white appearance [5]. The compound exhibits a uniform powder morphology, facilitating its handling and processing in pharmaceutical applications [6]. Under standard laboratory conditions, the material maintains its crystalline structure and demonstrates good stability when stored appropriately under inert atmospheric conditions [7].

The compound's physical form is particularly noteworthy given its hygroscopic nature. Research has demonstrated that cinchonine hydrochloride is categorized as deliquescent, meaning it readily absorbs moisture from the atmosphere and can undergo physical deterioration under high humidity conditions [3] [8]. This characteristic distinguishes it from other cinchona alkaloid derivatives and necessitates careful storage protocols to maintain product integrity.

Thermal Behavior Parameters

Melting Point Analysis

The melting point of cinchonine hydrochloride has been consistently reported across multiple sources as 208-218°C [2] [5] [9] [10] [11]. This relatively broad melting range is characteristic of the compound and reflects the presence of hydrated forms and potential polymorphic variations. The melting point determination has been standardized in the literature, with values typically obtained under controlled atmospheric conditions [7].

Comparative analysis reveals that the hydrochloride salt exhibits a lower melting point than the parent cinchonine alkaloid, which melts at approximately 260-263°C [12] [13]. This reduction in melting point is attributed to the ionic nature of the hydrochloride salt and its altered crystal packing arrangement compared to the neutral alkaloid [1].

Boiling Point and Thermal Stability

The boiling point of cinchonine hydrochloride has been determined to be 464.5°C at 760 mmHg [2] [9] [10] [11]. This elevated boiling point reflects the compound's substantial molecular weight and the presence of multiple intermolecular interactions, including hydrogen bonding networks facilitated by the hydrochloride moiety.

Thermal stability studies have revealed that cinchonine hydrochloride demonstrates susceptibility to thermal decomposition under elevated temperature conditions [3] [8]. The compound exhibits instability characteristics that are particularly pronounced when exposed to high humidity environments combined with elevated temperatures. Research conducted at 60°C under 92.5% relative humidity conditions demonstrated significant degradation over extended periods [3] [8].

The flash point of cinchonine hydrochloride has been reported as 234.7°C [9] [11], indicating the temperature at which the compound can form ignitable vapor-air mixtures. This parameter is crucial for safe handling and storage protocols, particularly in industrial processing environments.

Solubility Profile

Organic Solvent Compatibility

Cinchonine hydrochloride demonstrates excellent solubility characteristics across a broad range of organic solvents [6] [14]. The compound exhibits solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6] [14]. This extensive solvent compatibility is attributed to the compound's amphiphilic nature, possessing both hydrophilic characteristics from the hydrochloride moiety and lipophilic properties from the cinchonine backbone.

Specific solubility data indicates that the compound is readily soluble in ethanol [5], a property that has been exploited in pharmaceutical formulation development. The ethanol solubility is particularly significant given the compound's optical activity measurements, which are typically conducted in ethanolic solutions [5] [15].

Aqueous Solubility Determinants

The aqueous solubility of cinchonine hydrochloride represents a significant improvement over the parent alkaloid. While cinchonine itself exhibits limited water solubility (0.25 g/L) [16], the hydrochloride salt demonstrates enhanced aqueous solubility characteristics [5]. This improvement is directly attributed to the formation of the hydrochloride salt, which introduces ionic character and facilitates hydration interactions with water molecules.

The enhanced aqueous solubility profile has been specifically noted as addressing the primary limitation of cinchonine in pharmaceutical applications [3] [4]. Research has demonstrated that cinchonine hydrochloride not only possesses the required solubility standards for pharmaceutical formulations but also maintains the desired therapeutic properties of the parent alkaloid [11].

Partition Coefficient and LogP Values

The partition coefficient analysis of cinchonine hydrochloride reveals a LogP value of 3.90450 [17] [10], indicating the compound's lipophilicity characteristics. This value reflects the compound's tendency to partition between octanol and water phases, providing insights into its bioavailability and membrane permeability properties.

The polar surface area has been calculated as 36.36 Ų [17] [10], which contributes to understanding the compound's interaction with biological membranes. The exact mass has been determined as 330.149902 Da [17] [10], providing precise molecular weight information for analytical applications.

Acid-Base Characteristics

pKa Determination

The acid-base properties of cinchonine hydrochloride are fundamentally related to the parent alkaloid's ionization characteristics. The cinchonine molecule exhibits two distinct pKa values: 5.85 and 9.92 [18] [13]. These values correspond to the protonation states of the quinoline nitrogen and the quinuclidine nitrogen, respectively.

The first pKa value (5.85) is associated with the quinoline nitrogen, which represents the less basic nitrogen center in the molecule. The second pKa value (9.92) corresponds to the quinuclidine nitrogen, which demonstrates significantly higher basicity and represents the primary protonation site under physiological conditions [18] [13].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant